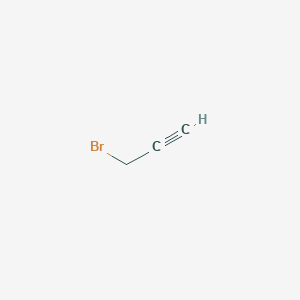

Propargyl bromide

描述

属性

IUPAC Name |

3-bromoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORCIIVHUBAYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042340 | |

| Record name | Propargyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS] | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup) | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1) | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

108.0 [mmHg] | |

| Record name | Propargyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Colorless, crystalline | |

CAS No. |

106-96-7 | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propargyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H7ZXK9ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMO-1-PROPYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-77.9 °F (EPA, 1998) | |

| Record name | 3-BROMOPROPYNE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Propargyl Bromide: A Technical Guide to its Chemical Properties, Structure, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl bromide, systematically named 3-bromo-1-propyne, is a highly reactive and versatile organic compound with the chemical formula HC≡CCH₂Br.[1] It is a halogenated alkyne characterized by a terminal acetylene (B1199291) group and a bromine atom on the adjacent sp³-hybridized carbon.[1] This structure makes it a potent alkylating agent and a valuable intermediate in a wide array of chemical transformations.[1][2] this compound is a colorless to light yellow liquid with a sharp, pungent odor and lachrymatory effects.[1][3] Its utility spans organic synthesis, the preparation of resins, agricultural chemicals, and as an intermediate in the synthesis of pharmaceuticals.[3][4][5] Notably, it is a key building block in the development of complex molecules, including anti-inflammatory agents and antibody-drug conjugates (ADCs).[3][6] Due to its high reactivity and potential for explosive decomposition, stringent safety protocols are imperative when handling this compound.[1][3]

Chemical Structure and Properties

The this compound molecule consists of a propyne (B1212725) backbone with a bromine substituent on the methyl group.[1] The presence of the terminal alkyne and the labile bromine atom are the primary determinants of its chemical reactivity.[7][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Br | [1][8][9] |

| Molar Mass | 118.961 g·mol⁻¹ | [1][8] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.57 g/mL (at 20 °C) | [1] |

| Melting Point | -61.1 °C | [1] |

| Boiling Point | 88-90 °C | [1][8] |

| Flash Point | 18 °C (65 °F) | [1][4] |

| Autoignition Temperature | 324 °C | [1] |

| Vapor Pressure | 72 mbar (at 20 °C) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, and carbon tetrachloride. | [1][3][4][5] |

| Refractive Index (n20/D) | 1.494 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound typically shows two signals. A triplet corresponding to the acetylenic proton (C-H) and a doublet for the methylene (B1212753) protons (CH₂Br) adjacent to the bromine.[10]

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals for the three carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum is characterized by a sharp absorption band for the terminal alkyne C-H stretch and another for the C≡C triple bond stretch.[10][11]

-

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12]

Reactivity and Chemical Transformations

This compound is a highly effective alkylating agent due to the bromine atom being an excellent leaving group.[1] It readily participates in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.

Nucleophilic Substitution

It reacts with a variety of nucleophiles, including amines, thiols, and hydroxyl groups, to introduce the propargyl moiety.[7][13] For instance, it can alkylate weakly basic amines like aniline.[1]

Organometallic Reactions

This compound is extensively used in organometallic chemistry.

-

Grignard Reagent Formation: At low temperatures, it reacts with magnesium to form the Grignard reagent, which exists in equilibrium with its allenic isomer, CH₂=C=CHMgBr.[1][14]

-

Barbier-Type Reactions: It undergoes Barbier-type reactions with aldehydes in the presence of metals like zinc, iron, or tin to produce homopropargyl alcohols.[15][16] This is a key strategy for carbon-carbon bond formation.[15]

Coupling Reactions

This compound and its derivatives are important substrates in transition metal-catalyzed cross-coupling reactions.[7]

"Click" Chemistry

The terminal alkyne group allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[13][17] This makes it a valuable tool in bioconjugation and materials science.[13][17]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are essential for reproducible research.

Synthesis of this compound from Propargyl Alcohol

This compound can be synthesized by treating propargyl alcohol with phosphorus tribromide (PBr₃).[1][18]

Materials:

-

Anhydrous propargyl alcohol

-

Anhydrous pyridine (B92270)

-

Phosphorus tribromide (PBr₃)

-

Dry potassium carbonate

-

Anhydrous ethyl ether (for Grignard reaction)[14]

Procedure:

-

A mixture of 224 g of anhydrous propargyl alcohol and 48 g of anhydrous pyridine is cooled to 0°C.[18]

-

With stirring, 378 g of phosphorus tribromide containing a small amount (2 ml) of pyridine is added dropwise to the mixture.[18]

-

After the addition is complete, the mixture is heated for one hour on a water bath.[18]

-

The this compound is then distilled off (boiling point 84°C) onto dry potassium carbonate.[18]

-

After a period of time, it is redistilled to yield the final product.[18]

A patented alternative involves the reaction of propargyl alcohol and phosphorus tribromide in toluene (B28343), followed by warming and washing with water.[19]

N-Propargylation of Substituted Isatins

This protocol describes a common application of this compound in the synthesis of heterocyclic compounds.[7]

Materials:

-

Substituted isatin (B1672199) (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the substituted isatin, anhydrous K₂CO₃, and DMF is placed in a microwave reactor vessel.[7]

-

This compound is added to the mixture.[7]

-

The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 80°C) for a short duration (e.g., 5-10 minutes).[7]

-

After cooling, the reaction mixture is poured into ice water.[7]

-

The resulting precipitate is collected by filtration, washed with water, and dried.[7]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Mandatory Visualizations

Diagrams illustrating key processes involving this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A simplified schematic of a Barbier-type reaction.

Caption: A workflow for ADC synthesis using a propargyl-containing linker.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Toxicity and Irritation: It is a toxic and corrosive liquid that is harmful by inhalation and in contact with skin.[3][5][20] It is a strong lachrymator and can cause severe irritation to the eyes, skin, and respiratory system.[1][5][20]

-

Flammability and Explosivity: this compound is highly flammable, with a flash point of 18°C.[1][4] It is also a shock-sensitive explosive that can detonate when heated to 220°C, upon impact, or when heated under confinement.[1][3] Mixtures with trichloronitromethane are also shock- and heat-sensitive explosives.[3] The addition of 20-30 wt% of toluene can make it insensitive in laboratory tests.[1]

-

Incompatibilities: It may explode on contact with copper, high-copper alloys, mercury, or silver.[3] It is also incompatible with strong oxidizing agents and alkalis.[4]

-

Handling Precautions: Always handle this compound in a well-ventilated area, preferably in a fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[17][22] Use spark-proof tools and ground all equipment to prevent static discharge.[17][22]

-

Storage: Store in a cool, dry, well-ventilated, and flame-proof area, away from heat and ignition sources.[21][22] Keep containers tightly sealed and protected from physical damage.[21][22] Unstabilized material should be stored as an explosive.[22]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in various research and development areas.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals, including antifungal drugs.[2][5] Its ability to introduce the propargyl group is a common strategy in the synthesis of complex drug molecules.[2]

-

Bioconjugation and "Click" Chemistry: In the form of heterobifunctional linkers (e.g., Propargyl-PEG-bromide), it is widely used in bioconjugation.[13][17] The propargyl group allows for "clicking" onto azide-modified biomolecules, while the bromide allows for attachment to nucleophilic sites.[13]

-

Antibody-Drug Conjugates (ADCs): Propargyl-containing linkers are critical in the synthesis of ADCs.[6][13] These linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets cancer cells.[6] The PEG component of the linker can improve the solubility and pharmacokinetic properties of the ADC.[6]

-

PROTACs: Propargyl-PEG linkers are also used in the development of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[13]

-

Polymer Science: this compound can be used as a monomer or functionalizing agent in polymer synthesis.[2][4] For example, it reacts with pyridine to form poly(propargyl pyridinium (B92312) bromide), a conjugated polyelectrolyte.[4]

Conclusion

This compound is a fundamentally important reagent in organic chemistry with a diverse range of applications, particularly in the pharmaceutical and materials science sectors. Its dual functionality, possessing both a reactive alkyl halide and a terminal alkyne, allows for its use in a multitude of synthetic transformations, from simple alkylations to complex, multi-step syntheses of targeted therapeutics like ADCs and PROTACs. However, its high reactivity is coupled with significant hazards, including flammability, toxicity, and explosive instability. A thorough understanding of its chemical properties and strict adherence to safety protocols are therefore paramount for its effective and safe utilization in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 106-96-7 [chemicalbook.com]

- 4. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(106-96-7) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. prepchem.com [prepchem.com]

- 19. US6794551B2 - Process for producing this compound - Google Patents [patents.google.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. echemi.com [echemi.com]

Synthesis of 3-Bromo-1-propyne from Propargyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-1-propyne, a critical reagent in organic synthesis, from propargyl alcohol. The document details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Furthermore, key chemical transformations and procedural workflows are visualized to enhance understanding.

Introduction

3-Bromo-1-propyne, also known as propargyl bromide, is a highly versatile bifunctional molecule featuring both an alkyne and an alkyl halide. This unique structure makes it an invaluable building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The most common and well-established method for its preparation involves the bromination of propargyl alcohol. This guide will focus on the primary synthetic routes, reaction conditions, and purification techniques.

Synthetic Methodologies

The conversion of propargyl alcohol to 3-bromo-1-propyne is typically achieved through nucleophilic substitution of the hydroxyl group. The two most prominent methods employ phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as the bromine source.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of propargyl alcohol with PBr₃ is a widely adopted method for the synthesis of 3-bromo-1-propyne.[1][2] This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the phosphorous acid byproduct.[1][3] However, variations of this procedure exist where the reaction is performed in the absence of a base, under carefully controlled temperature conditions to minimize side reactions.[3][4]

The primary role of the base is to scavenge the HBr formed during the reaction, which can otherwise lead to the formation of undesired byproducts like 1,3-dibromopropene (B8754767) and 2,3-dibromopropene.[4] The reaction is typically exothermic and requires cooling to maintain selectivity and prevent polymerization of the product.[1][4]

Reaction with Hydrobromic Acid (HBr)

An alternative synthetic route involves the reaction of propargyl alcohol with hydrobromic acid, often in the presence of a copper catalyst such as copper(I) bromide (CuBr).[1][5][6] This method also necessitates careful temperature control to ensure high yield and purity of the final product.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of 3-bromo-1-propyne from propargyl alcohol.

Table 1: Synthesis using Phosphorus Tribromide (PBr₃)

| Reference | Propargyl Alcohol (molar eq.) | PBr₃ (molar eq.) | Base (molar eq.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| PrepChem[7] | 1.0 | 0.33 | Pyridine (0.24) | None | 0, then heated | 1 hour on water-bath | 59 |

| US Patent 9,169,178 B2[3] | 1.0 | ~1.05 | Triethylamine (~0.15-0.20) | 1-Bromopropane or 1-Bromobutane | 0-20 (addition), then 50 | 3 hours at 50°C | >80 |

| US Patent 6,794,551 B2[4] | 1.0 | ~1.03-1.15 | None | Toluene | 3-20 (addition), then 50 | 3 hours at 50°C | 62-64 |

Table 2: Synthesis using Hydrobromic Acid (HBr)

| Reference | Propargyl Alcohol (molar eq.) | HBr (molar eq.) | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| CN108947764A[5] | 1.0 | Stoichiometric | CuBr, Cu | Water | Not specified | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis using PBr₃ and Pyridine

This protocol is adapted from a procedure described by PrepChem.[7]

Materials:

-

Propargyl alcohol (anhydrous, 224 g)

-

Phosphorus tribromide (378 g)

-

Pyridine (anhydrous, 48 g)

-

Pyridine (2 mL)

-

Dry potassium carbonate

Procedure:

-

A mixture of anhydrous propargyl alcohol and anhydrous pyridine is cooled to 0°C in a suitable reaction vessel equipped with a stirrer.

-

Phosphorus tribromide containing a small amount of pyridine (2 mL) is added dropwise to the stirred mixture while maintaining the temperature at 0°C.

-

After the addition is complete, the mixture is heated for one hour on a water bath.

-

The crude 3-bromo-1-propyne is distilled directly from the reaction mixture.

-

The distillate is collected over dry potassium carbonate to neutralize any remaining acid.

-

After a period of drying, the product is redistilled to yield pure 3-bromo-1-propyne (boiling point: 84°C).

Protocol 2: Synthesis using PBr₃ and Triethylamine in an Alkyl Halide Solvent

This protocol is based on a method described in US Patent 9,169,178 B2.[3]

Materials:

-

Propargyl alcohol (56 g)

-

Triethylamine (15 g)

-

1-Bromopropane (30 g)

-

Phosphorus tribromide (95 g)

-

Water

Procedure:

-

In a reactor equipped with a mechanical stirrer, thermocouple, dropping funnel, and condenser, charge 1-bromopropane, propargyl alcohol, and triethylamine at room temperature with stirring.

-

Cool the reactor contents to 0°C.

-

Add phosphorus tribromide dropwise to the reaction mixture.

-

After the addition is complete, heat the reactor contents to 50°C over 1.5 hours and maintain at this temperature for 3 hours with stirring.

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic phase and wash it with water.

-

The final product, a mixture of 3-bromo-1-propyne and 1-bromopropane, is obtained by fractional distillation of the organic phase under reduced pressure.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of propargyl alcohol to 3-bromo-1-propyne using phosphorus tribromide.

Caption: Reaction of Propargyl Alcohol with PBr₃.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of 3-bromo-1-propyne.

Caption: General Synthesis Workflow.

Safety Considerations

3-Bromo-1-propyne is a lachrymatory and flammable liquid.[2] It is also sensitive to shock and heat and can decompose explosively.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of 3-bromo-1-propyne from propargyl alcohol is a well-documented and crucial transformation in organic chemistry. The choice of methodology, particularly the use of a base and the reaction solvent, can significantly impact the yield and purity of the product. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can reliably produce high-quality 3-bromo-1-propyne for their synthetic needs. This guide provides a solid foundation for understanding and implementing this important synthetic procedure.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US9169178B2 - Manufacturing of stabilized this compound - Google Patents [patents.google.com]

- 4. US6794551B2 - Process for producing this compound - Google Patents [patents.google.com]

- 5. CN108947764A - A method of activation 3- this compound - Google Patents [patents.google.com]

- 6. This compound | 106-96-7 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of Propargyl Bromide

This guide provides a comprehensive overview of the key physical properties of propargyl bromide (3-bromo-1-propyne), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Physical Properties of this compound

This compound is a colorless to light yellow liquid organic compound with the chemical formula HC≡CCH₂Br. It is a valuable reagent in organic synthesis. Accurate knowledge of its physical properties is crucial for its safe handling, application in reactions, and for the purification of products.

The boiling point and density of this compound are summarized in the table below. It is important to note that this compound is often supplied as a solution, typically 80% in toluene (B28343), and may contain stabilizers like magnesium oxide, which can affect the measured physical properties.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 88-90 °C | Standard Pressure | [1][2][3][4] |

| 89 °C | Standard Pressure | [5] | |

| 90 °C | Standard Pressure | ||

| 97 °C | Standard Pressure | [6][7] | |

| Density | 1.579 g/cm³ | 19 °C | [1] |

| 1.335 g/mL | 25 °C (for 80% solution in toluene) | [2][4] | |

| 1.39 g/mL | 20 °C (for ~80% solution in toluene) | [8] | |

| 1.38 g/mL | 20 °C | [3][6][7] | |

| 1.58 g/cm³ | 20 °C / 20 °C (Specific Gravity) |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of a liquid chemical such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods can be employed.

Method 1: Micro-Boiling Point Determination

This method is suitable when only a small amount of the sample is available.

-

Apparatus: Capillary tube (one end sealed), a small test tube or fusion tube, a thermometer, a heating apparatus (e.g., oil bath or a melting point apparatus with a heating block), and a means to hold the assembly.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is heated gently in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

-

Method 2: Simple Distillation

This method is suitable for larger sample volumes and also serves to purify the liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[10]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor passes into the condenser, where it cools and liquefies, and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid.[9][11]

-

Density is the mass of a substance per unit volume (ρ = m/V).

-

Apparatus: A precise analytical balance, a volumetric flask or a pycnometer (for high accuracy), or a graduated cylinder (for lower accuracy), and a pipette.

-

Procedure:

-

The mass of a clean, dry volumetric flask (or pycnometer/graduated cylinder) is accurately measured using an analytical balance.

-

A known volume of the liquid is carefully transferred into the flask using a pipette.

-

The flask containing the liquid is then reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[12][13]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated. It is also important to record the temperature at which the measurement is made, as density is temperature-dependent.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for Determining Physical Properties of a Liquid.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 臭化プロパルギル 溶液 80 wt. % in toluene, contains 0.3% magnesium oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [bayvillechemical.net]

- 4. This compound, 80% in toluene, stab. with MgO 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 106-96-7 [m.chemicalbook.com]

- 7. This compound | 106-96-7 [chemicalbook.com]

- 8. This compound purum, 80 toluene 106-96-7 [sigmaaldrich.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vernier.com [vernier.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

Propargyl Bromide: A Technical Guide to Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of propargyl bromide (3-bromo-1-propyne), a critical reagent in organic synthesis, particularly in the development of novel therapeutics. Understanding its solubility profile is paramount for reaction optimization, solvent selection, and ensuring safe handling and storage. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides visual workflows for laboratory procedures.

Core Properties of this compound

This compound is a colorless to light yellow liquid known for its high reactivity as an alkylating agent.[1] It is a key building block in the synthesis of various organic molecules, including pharmaceuticals, by introducing the propargyl group, which can then be further functionalized, often via "click chemistry."[2] However, it is also a lachrymator, highly flammable, toxic, and shock-sensitive, necessitating careful handling.[3][4]

Solubility Profile

The solubility of a reagent is a critical parameter that dictates its utility in various reaction media. This compound exhibits a distinct solubility profile, being generally miscible with a range of common organic solvents while having limited solubility in water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, a specific value for its solubility in water has been documented.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 1.49 x 10⁴ mg/L (14.9 g/L) | Experimental |

Source: PubChem.[1]

This value indicates that while often described as "immiscible" or "insoluble" in water, this compound is more accurately classified as sparingly soluble.[3][5]

Qualitative Solubility Data

Qualitative assessments of this compound's solubility are widely available and consistently reported across various chemical data sources.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Miscible[3] |

| Methanol | Slightly Soluble[3] | |

| Ethers | Diethyl Ether | Miscible[3] |

| Aromatic Hydrocarbons | Benzene | Miscible[3] |

| Toluene | Soluble¹ | |

| Halogenated Solvents | Carbon Tetrachloride | Miscible[3] |

| Chloroform | Miscible[3] | |

| Other | Carbon Disulfide | Soluble[6] |

| Acetone | Soluble[7] |

¹this compound is often commercially available as a solution in toluene, indicating its solubility.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility requires stringent safety protocols due to its hazardous nature. The following is a generalized experimental protocol adapted for a volatile and reactive liquid.

Principle: Isothermal Equilibrium Method

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (stabilized, if possible)

-

Anhydrous solvents of interest

-

Gas-tight syringes

-

Septum-sealed vials or a jacketed reaction vessel with a magnetic stirrer

-

Constant temperature bath

-

Analytical balance (± 0.1 mg)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat, and access to a fume hood.

Safety Precautions

-

All manipulations of this compound must be conducted in a well-ventilated fume hood. [4]

-

Avoid heat, sparks, and open flames. this compound is highly flammable.[4]

-

Ground all equipment to prevent static discharge. [8]

-

Avoid shock and friction , as this compound can be shock-sensitive.[4]

-

Wear appropriate PPE at all times. [9]

-

Have an emergency plan and appropriate spill containment materials readily available. [9]

Experimental Procedure

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. This will be used to create a calibration curve for the analytical instrumentation (GC or HPLC).

-

Sample Preparation:

-

Add a known volume of the solvent to a septum-sealed vial or reaction vessel placed in a constant temperature bath.

-

Allow the solvent to equilibrate to the desired temperature.

-

Using a gas-tight syringe, carefully add an excess of this compound to the solvent. An excess is indicated by the presence of a second, undissolved phase.

-

-

Equilibration:

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The constant temperature bath must be maintained throughout this period.

-

-

Phase Separation:

-

Stop the stirring and allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe. It is crucial not to disturb the undissolved layer.

-

-

Analysis:

-

Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Using the concentration from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the result in g/100 mL or mol/L.

-

Visualizing Experimental Workflows

Logical Flow for Solubility Classification

The following diagram illustrates a logical workflow for the qualitative classification of a solute's solubility in a given solvent, a common preliminary step in a research setting.

References

- 1. This compound | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106-96-7 [amp.chemicalbook.com]

- 3. This compound CAS#: 106-96-7 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 97%, 80% w/w in toluene, stab. with magnesium oxide | Fisher Scientific [fishersci.ca]

- 6. Cas 106-96-7,3-Bromopropyne | lookchem [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

Propargyl Bromide: A Technical Guide for Researchers

An in-depth technical guide on 3-Bromoprop-1-yne for researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

Propargyl bromide, systematically named 3-bromoprop-1-yne according to IUPAC nomenclature, is a highly reactive organic compound widely utilized in synthetic chemistry.[1][2][3] Its utility stems from the presence of two reactive functional groups: a terminal alkyne and a primary alkyl bromide. This dual reactivity makes it a valuable building block for the introduction of the propargyl group into a wide array of molecular scaffolds.

This compound is also known by a variety of other names, which are often encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below:

-

3-Bromo-1-propyne[1]

-

1-Brom-2-propin[1]

-

3-bromopropino[5]

-

3-Brompropin[5]

-

NSC 8801[4]

-

Propyne, 3-bromo-[1]

-

Propynyl bromide[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its safe handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₃H₃Br | [6][7] |

| Molecular Weight | 118.96 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Odor | Sharp, pungent | [1][8] |

| CAS Registry Number | 106-96-7 | [1][7] |

| Melting Point | -61 °C | [6][9] |

| Boiling Point | 88-90 °C | [7] |

| Density | 1.579 g/cm³ at 19 °C | [7] |

| Refractive Index | 1.494 at 20 °C | [6] |

| Flash Point | 18 °C (65 °F) | [6][10] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, benzene, chloroform, and carbon tetrachloride. | [3][6][8] |

Experimental Protocols

This compound is a versatile reagent in a variety of chemical transformations. Below are detailed protocols for some of its key applications.

Synthesis of this compound from Propargyl Alcohol

This protocol describes the synthesis of this compound from the readily available propargyl alcohol using phosphorus tribromide.[7]

Materials:

-

Propargyl alcohol (anhydrous)

-

Phosphorus tribromide

-

Pyridine (B92270) (anhydrous)

-

Dry potassium carbonate

Procedure:

-

In a reaction vessel, combine 224 g of anhydrous propargyl alcohol and 48 g of anhydrous pyridine.

-

Cool the mixture to 0 °C with stirring.

-

Slowly add 378 g of phosphorus tribromide containing a small amount (2 ml) of pyridine to the cooled mixture.

-

After the addition is complete, heat the mixture for one hour on a water bath.

-

Distill the this compound from the reaction mixture. The boiling point is approximately 84 °C.

-

Collect the distillate over dry potassium carbonate.

-

Redistill the product to obtain pure this compound. This procedure typically yields around 59% of the final product.[7]

Propargylation of an Amine: Synthesis of N-propargylaniline

This protocol details the mono-propargylation of aniline (B41778), a common precursor in the synthesis of more complex nitrogen-containing heterocycles.[11]

Materials:

-

Aniline

-

This compound (80% solution in toluene)

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

Procedure:

-

To a three-necked round-bottomed flask, add aniline (4.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and DMF.

-

Stir the mixture for 5 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 equivalent) in DMF to the flask. The internal temperature may rise slightly.[11]

-

Stir the reaction mixture at room temperature for 6 hours. It is crucial not to exceed this reaction time to minimize the formation of the dialkylated product.[11]

-

Filter the reaction mixture under reduced pressure.

-

Rinse the flask and the filter cake with diethyl ether.

-

Combine the organic phases and wash with brine.

-

Extract the aqueous phase with diethyl ether.

-

Combine all organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude N-propargylaniline.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol

This compound is a key reagent in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the formation of 1,2,3-triazoles. This protocol provides a general workflow for the conjugation of an azide-containing molecule to a propargyl-functionalized compound.[2][6]

Materials:

-

Azide-containing molecule

-

Propargyl-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

A suitable solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare stock solutions of the azide-containing molecule, the propargyl-functionalized molecule, copper(II) sulfate, and sodium ascorbate (B8700270). The sodium ascorbate solution should be prepared fresh.

-

In a reaction vessel, combine the azide (B81097) and propargyl-containing molecules in the chosen solvent.

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the product can be purified using standard techniques such as column chromatography or recrystallization.

Key Applications in Research and Development

This compound serves as a cornerstone reagent in various fields of chemical research and drug development:

-

Organic Synthesis: It is a fundamental building block for the synthesis of a wide range of organic molecules, including propargyl ethers, amines, and esters.[8] It is also used in the formation of Grignard reagents for subsequent carbon-carbon bond formation.[8]

-

Medicinal Chemistry: The propargyl group is a key pharmacophore in several approved drugs and is frequently incorporated into new drug candidates to enhance their binding affinity and metabolic stability.

-

Materials Science: this compound is used in the synthesis of functionalized polymers and resins.[8] For instance, it can be used to synthesize poly(propargyl pyridinium (B92312) bromide), a conjugated polyelectrolyte.[8]

-

Bioconjugation: Through click chemistry, propargyl-functionalized molecules can be efficiently and specifically linked to biomolecules containing azide groups, enabling the development of advanced diagnostics and targeted therapeutics.[1]

Visualizing a Key Synthetic Transformation

The following diagram illustrates the workflow for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry where propargyl-functionalized molecules are indispensable.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6794551B2 - Process for producing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Propargyl Bromide as a Premier Alkylating Agent in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl bromide (3-bromo-1-propyne) is a highly versatile and reactive organic compound, distinguished by its utility as a potent alkylating agent in modern organic synthesis. Its structure, featuring a terminal alkyne and a labile bromine atom on an sp³-hybridized carbon, makes it an exceptional electrophile for introducing the invaluable propargyl moiety into a diverse range of molecules. This propargyl group serves not only as a key structural element but also as a versatile functional handle for subsequent transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides an in-depth examination of this compound's applications in N-, O-, S-, and C-alkylation reactions, supported by quantitative data, detailed experimental protocols, and logical workflows. It further explores its critical role in drug development and bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and chemical probes.

Compound Profile and Safety

This compound is a colorless to light yellow, lachrymatory liquid with the chemical formula HC≡CCH₂Br.[1] It is a highly flammable, toxic, and corrosive compound that requires careful handling in a well-ventilated fume hood.[2][3]

Chemical Properties:

-

CAS Number: 106-96-7[1]

-

Molar Mass: 118.961 g·mol⁻¹[1]

-

Boiling Point: 89 °C[1]

-

Density: 1.57 g/mL (20 °C)[1]

-

Solubility: Insoluble in water, but soluble in common organic solvents.[1][4]

Safety and Handling: Due to its hazardous nature, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., PVC), safety goggles, a face shield, and a flame-resistant lab coat.[3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[3] Avoid all personal contact, including inhalation.[2][3] Use spark-proof tools and prevent the buildup of electrostatic charge.[2][5]

-

Storage: Store in a cool, dry, well-ventilated, flame-proof area in a tightly sealed container, away from heat, ignition sources, and incompatible materials like strong oxidants, bases, copper, silver, and mercury.[2][5]

-

Hazards: this compound is highly flammable and may decompose explosively with shock, friction, or heat.[2][6] It is toxic and can cause severe skin, eye, and respiratory irritation.[2][7]

Reactivity and Mechanism

The primary reactivity of this compound as an alkylating agent stems from the sp³-hybridized carbon atom bonded to the bromine. This makes it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. Nucleophiles readily attack this electrophilic carbon, displacing the bromide leaving group.

A key feature of propargyl systems is the potential for propargyl-allenyl rearrangement. When this compound reacts with certain nucleophiles or under specific conditions, particularly with organometallic reagents, it can lead to the formation of allenic products alongside or instead of the expected propargyl product.[1][8]

Applications in Propargylation Reactions

N-Alkylation: Synthesis of Propargylamines

Propargylamines are crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive compounds.[9] Direct N-alkylation using this compound is a common and effective method for their preparation from primary and secondary amines, amides, and nitrogen-containing heterocycles.[10]

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Isatin (B1672199) | K₂CO₃ | DMF | 80 (MW) | 0.1 | 95 |

| Vinyl Sulfoximine | NaH | THF | RT | 12 | 85-95 |

| Glycine Ethyl Ester HCl | K₂CO₃ | DMF | 80-100 | - | - |

| Aniline | - | - | - | - | - |

| Pyridine | - | Mild | - | - | - |

| (Data synthesized from sources[8][10][11][12][13]) |

Experimental Protocol: Microwave-Assisted N-propargylation of Isatin [8]

-

Place a mixture of the substituted isatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in a microwave reactor vessel.

-

Add a suitable solvent, such as dimethylformamide (DMF).

-

Add this compound (1.2 eq) to the mixture.

-

Seal the vessel and subject it to microwave irradiation at 80 °C for 5-10 minutes.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Further purify the crude N-propargyl isatin product by recrystallization from a suitable solvent (e.g., ethanol).

O-Alkylation: Synthesis of Propargyl Ethers

The O-propargylation of alcohols and phenols provides propargyl ethers, which are valuable intermediates in organic synthesis and materials science.[10][14] The Williamson ether synthesis, employing a strong base to deprotonate the hydroxyl group followed by alkylation with this compound, is the most common approach.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (2-chloroquinolin-3-yl)methanol | CaCO₃ | Acetonitrile | 80 | 12 | 85 |

| Hydroxyl-amide | K-tert-butoxide | THF | RT | 12 | 75-85 |

| 4-Hydroxybenzaldehyde (B117250) | K₂CO₃ | Acetone | 60 | 4 | - |

| Bisphenol A | NaOH (aq) | Water | 0-100 | - | High |

| (Data synthesized from sources[10][14][15]) |

Experimental Protocol: O-propargylation of 4-Hydroxybenzaldehyde [15]

-

Combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.0 eq), and this compound (1.23 eq) in acetone.

-

Heat the mixture to 60 °C and stir for 4 hours.

-

After cooling, filter off the precipitated inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in methylene (B1212753) chloride and wash with 10% aqueous NaOH.

-

Separate the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the 4-propargyloxybenzaldehyde product.

S-Alkylation: Synthesis of Propargyl Sulfides

Propargyl sulfides are formed through the reaction of this compound with thiols. These compounds are not only stable products but can also serve as precursors for generating sulfonyl allenes via radical-mediated processes.[16]

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | Et₃N | DCM | RT | 24 | ~75 |

| Cysteamine | Et₃N | DCM | RT | 24 | ~75 |

| (Data synthesized from source[17]) |

Experimental Protocol: S-propargylation of a Thiol [17]

-

Dissolve the thiol-containing substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Add propargyl-PEG8-bromide (as a representative propargylating agent, 1.2 eq).

-

Add a non-nucleophilic base, such as triethylamine (B128534) (TEA, 1.5 eq), to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the propargyl sulfide (B99878) product.

C-Alkylation: Synthesis of Homopropargylic Compounds

This compound is an effective agent for the C-alkylation of soft carbon nucleophiles, particularly carbanions derived from active methylene compounds like 1,3-dicarbonyls.[11][18] This reaction is a powerful tool for C-C bond formation.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1,3-Diester | Zn | DMF | - | - | Good |

| β-Ketoester | LDA | THF | -78 to RT | - | High |

| (Data synthesized from source[11]) |

Experimental Protocol: C-propargylation of a β-Ketoester [11]

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the β-ketoester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add lithium diisopropylamide (LDA, 1.05 eq) dropwise to generate the enolate. Stir for 30-60 minutes at -78 °C.

-

Add this compound (1.1 eq) to the solution.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using silica (B1680970) gel column chromatography.

Advanced Applications in Drug Development and Bioconjugation

The terminal alkyne of the propargyl group is a premier functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[19][20] This has led to the development of heterobifunctional linkers, such as Propargyl-PEG-bromide, which are instrumental in constructing complex biomolecules.[21][22]

These linkers are widely used in:

-

Antibody-Drug Conjugates (ADCs): Propargyl-PEG-bromide linkers connect a potent cytotoxic drug to a monoclonal antibody.[23] The bromide end reacts with the drug, and the propargyl end is "clicked" to an azide-modified antibody, creating a targeted therapeutic with enhanced solubility and favorable pharmacokinetics.[23]

-

PROTACs (Proteolysis-Targeting Chimeras): These linkers are used to connect a target-binding ligand and an E3 ligase ligand, forming a molecule that induces targeted protein degradation.[22][24]

-

Fluorescent Probes: By linking a fluorophore to a targeting moiety, propargyl-containing linkers enable the synthesis of probes for biological imaging and diagnostics.[25]

Conclusion

This compound stands as a cornerstone reagent for alkylation in organic synthesis. Its high reactivity, coupled with the synthetic versatility of the introduced propargyl group, provides chemists with a powerful tool for constructing complex molecular architectures. From the fundamental synthesis of propargylamines and ethers to its sophisticated application in creating targeted therapeutics like ADCs, this compound's importance continues to grow. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for leveraging its full potential in research, discovery, and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. research.uga.edu [research.uga.edu]

- 4. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Investigation of pyridine/propargyl bromide reaction and strong fluorescence enhancements of the resultant poly(propargyl pyridinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO1988009782A1 - Process for making propargyl ethers of hydroxyaromatic compounds - Google Patents [patents.google.com]

- 15. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Active methylene compounds | PDF [slideshare.net]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

Propargyl Bromide: A Technical Guide to Shock and Temperature Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Propargyl bromide (3-bromo-1-propyne) is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and complex molecules, due to its reactive terminal alkyne and alkyl halide functionalities. However, its utility is matched by significant handling risks associated with its high sensitivity to external stimuli such as shock, impact, friction, and heat. This technical guide consolidates available data on the shock and temperature sensitivity of this compound, outlines the experimental protocols used to assess these hazards, and provides a framework for its safe handling. While specific quantitative sensitivity data is not widely published, this document summarizes established qualitative hazard assessments and critical temperature thresholds to inform risk management protocols in a research and development setting.

Hazard Analysis: Shock and Impact Sensitivity

This compound is an endothermic compound that is well-documented to be sensitive to shock and impact, meaning it can decompose violently or detonate when subjected to mechanical force.[1][2] This acetylenic compound may be decomposed by even mild shock.[2] The neat liquid is considered a dangerous, extremely shock-sensitive explosive.[3]

Several sources explicitly state that this compound can detonate upon impact.[3][4] Its sensitivity is significant enough that standard handling precautions for this substance mandate the strict avoidance of shock.[5][6] Furthermore, its sensitivity can be exacerbated when mixed with other substances; for instance, it becomes particularly shock-sensitive when mixed with chloropicrin.[4]

A critical mitigating factor for the shock sensitivity of this compound is dilution. The addition of 20-30% by weight of toluene (B28343) has been shown to render the material practically insensitive in laboratory impact and confinement tests.[2] Commercial preparations are often supplied as an 80% solution in toluene or xylene, stabilized with magnesium oxide, to reduce these explosive properties.[1][7]